![molecular formula C28H12F12N2 B3067522 3,8-双[3,5-双(三氟甲基)苯基]-1,10-菲咯啉 CAS No. 1228032-35-6](/img/structure/B3067522.png)

3,8-双[3,5-双(三氟甲基)苯基]-1,10-菲咯啉

描述

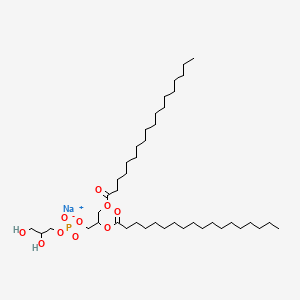

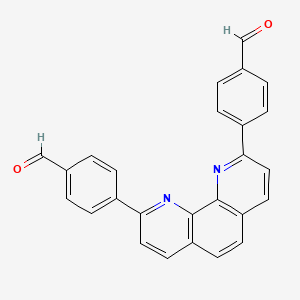

The compound is a phenanthroline derivative with two 3,5-bis(trifluoromethyl)phenyl groups attached at the 3 and 8 positions . Phenanthrolines are often used as ligands in coordination chemistry due to their ability to donate electrons through the nitrogen atoms .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving isocyanates . For example, 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in various organic transformations .科学研究应用

光物理性质和钌(II)配合物

该化合物已被用于合成新型钌配合物。这些配合物通过钯催化的交叉偶联反应形成,表现出显着的光物理性质。通过 NMR、紫外/可见光谱和电化学测量进行表征,突出了它们在各种应用中的潜力,包括吸光材料和催化剂 (Karnahl 等人,2009)。

有机转化中的催化应用

1,10-菲咯啉衍生物已在催化中找到应用。例如,在钴催化的炔烃氢化硅烷化中使用基于 Phen 的周期性介孔有机硅,展示了该化合物在促进有机转化中的多功能性。该应用强调了其在提高催化效率和选择性中的作用 (Lin 等人,2023)。

镧系元素配合物中的发光性质

该化合物有助于开发发光镧系元素配合物。这些配合物以稀土元素(如铕和钐)为特色,显示出在创建具有独特发光性质的材料方面的潜力,可用于照明和显示技术 (Shi 等人,2013)。

荧光化学传感器

另一个重要的应用是在开发荧光化学传感器方面,特别是针对 Zn2+ 等金属离子。3,8-双[3,5-双(三氟甲基)苯基]-1,10-菲咯啉衍生物中特定取代基的给电子效应增强了它们的传感能力,证明在生物和环境监测中有用 (Zhang 等人,2012)。

聚合物化学中的离子传感

在聚合物化学领域,该化合物的衍生物已被研究其离子传感特性。这些特性对于设计用于离子检测和分离过程的新材料至关重要,特别是在工业和环境应用中 (Wu 等人,2008)。

有机发光二极管 (OLED) 中的应用

该化合物是合成 OLED 材料的关键。其衍生物已被用作 OLED 中的宿主材料,有助于提高亮度和效率。该应用突出了其在显示和照明技术进步中的作用 (Ge 等人,2008)。

串联 OLED 中的电子传输

进一步将其用于 OLED,已经开发了基于菲咯啉的化合物,用于在串联 OLED 中进行有效的电荷产生。这些化合物表现出高电子迁移率和稳定性,使其适用于制造更高效和更耐用的 OLED (Kim 等人,2017)。

镧系元素配合物中的近红外发光性质

该化合物的衍生物已被用于敏化稀土元素,以获得近红外发光。该应用在电信和医学成像领域非常重要,其中近红外发光材料至关重要 (Hou 等人,2013)。

光学传感器中的光物理和电化学性质

该化合物已被用于合成钌配合物,用作光学传感器。这些传感器具有不同的荧光强度响应,在环境监测和医学诊断中很重要 (Jeong 等人,2008)。

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states .

Mode of Action

Similar compounds like n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that 3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline might have a similar mode of action.

Biochemical Pathways

Similar compounds have been used extensively in promoting organic transformations , suggesting that this compound might also be involved in various biochemical pathways.

Result of Action

Similar compounds have been used extensively in promoting organic transformations , suggesting that this compound might also have significant effects at the molecular and cellular levels.

Action Environment

The stability and efficacy of similar compounds in different environments are crucial considerations in their use as organocatalysts .

属性

IUPAC Name |

3,8-bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H12F12N2/c29-25(30,31)19-5-15(6-20(9-19)26(32,33)34)17-3-13-1-2-14-4-18(12-42-24(14)23(13)41-11-17)16-7-21(27(35,36)37)10-22(8-16)28(38,39)40/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMQNTAXGBCGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H12F12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)

![4-Aza-5-thiatricyclo[5.2.1.0(3,7)]decane, 5,5-dioxo-4-(2-propenoyl)-10,10-dimethyl-](/img/structure/B3067458.png)

![(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3067509.png)

![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B3067528.png)

![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/structure/B3067544.png)